molecular formula C20H16ClF2N3OS B2870945 N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1357967-58-8

N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2870945
CAS No.: 1357967-58-8
M. Wt: 419.87
InChI Key: NBRVMCAIVRZMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a complex organic molecule that features a quinoline core substituted with chloro, fluoro, and thiomorpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 3-chloro-4-fluoroaniline with 6-fluoroquinoline under specific conditions to form the intermediate compound. This intermediate is then reacted with thiomorpholine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound has been studied for its potential as an inhibitor of specific enzymes, such as tyrosinase. Its ability to interact with enzyme active sites makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .

Medicine

In medicine, the compound is being explored for its potential therapeutic applications, including its use as an anti-cancer agent. Its ability to inhibit specific molecular targets involved in cancer progression makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and durability .

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting key biological pathways. This inhibition can lead to various therapeutic effects, including the suppression of cancer cell growth and the modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE lies in its combination of functional groups and its quinoline core. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

[4-(3-chloro-4-fluoroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2N3OS/c21-16-10-13(2-3-17(16)23)25-19-14-9-12(22)1-4-18(14)24-11-15(19)20(27)26-5-7-28-8-6-26/h1-4,9-11H,5-8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRVMCAIVRZMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.